Cas no 120003-72-7 (3-Pyridinecarboxylicacid, 4-methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-)

3-Pyridinecarboxylicacid, 4-methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl- structure
120003-72-7 structure
Product Name:3-Pyridinecarboxylicacid, 4-methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-
CAS 번호:120003-72-7
MF:C17H17N3O5S
메가와트:375.39898276329
CID:132355
PubChem ID:129002
Update Time:2025-04-19

3-Pyridinecarboxylicacid, 4-methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl- 화학적 및 물리적 성질

이름 및 식별자

    • 3-Pyridinecarboxylicacid, 4-methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-
    • 2-[(5-CARBOXY-4-METHOXY-3-METHYLPYRID-2-YL)-METHYLSULFO]-5-METHOXYBENZIMIDAZOLE
    • 3-Pyridinecarboxylicacid, 4-methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-met...
    • 4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylic acid
    • 3-Pyridinecarboxylicacid, 4-methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-(9CI)
    • AC1L2UUB
    • ACMC-20mooh
    • AG-D-43252
    • CTK0H3197
    • UNII-6YUG14384Y
    • 4-METHOXY-6-[(5-METHOXY-2-BENZIMIDAZOLYL)SULFINYLMETHYL]-5-METHYL-3-PYRIDINE CARBOXYLIC ACID
    • 3-Pyridinecarboxylic acid, 4-methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-
    • 6YUG14384Y
    • 120003-72-7
    • Carboxyomeprazole
    • 4-Methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-3-pyridinecarboxylic acid
    • AKOS030241355
    • Q27265736
    • 3-Pyridinecarboxylic acid, 4-methoxy-6-(((5-methoxy-1H-benzimidazol-2-yl)sulfinyl)methyl)-5-methyl-
    • 3-Pyridinecarboxylic acid, 4-methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-
    • CHEMBL4525760
    • 4-Methoxy-6-(((6-methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-5-methylnicotinic acid
    • 인치: 1S/C17H17N3O5S/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17/h4-7H,8H2,1-3H3,(H,19,20)(H,21,22)
    • InChIKey: QRGFNZYFRUUYBG-UHFFFAOYSA-N
    • 미소: S(C1=NC2C=CC(=CC=2N1)OC)(CC1C(C)=C(C(C(=O)O)=CN=1)OC)=O

계산된 속성

  • 정밀분자량: 375.08900
  • 동위원소 질량: 375.08889182g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 8
  • 중원자 수량: 26
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 537
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.4
  • 토폴로지 분자 극성 표면적: 134Ų

실험적 성질

  • PSA: 133.61000
  • LogP: 3.15520
추천 공급업체
Enjia Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Enjia Trading Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Xiamen PinR Bio-tech Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nanjing jingzhu bio-technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Genelee Bio-Technology Co., Ltd.